

historical literature on the discovery of Oct-4yne-1,8-diol

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An In-depth Technical Guide on the Historical Synthesis of Oct-4-yne-1,8-diol

Introduction

Oct-4-yne-1,8-diol is a symmetrical acetylenic diol. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be confidently inferred from the well-established principles of organic chemistry developed in the mid-20th century. The construction of such a molecule would have relied on the formation of carbon-carbon bonds with acetylene as a key building block. The most plausible and historically significant method for synthesizing symmetrical alkynes is the double alkylation of acetylene with suitable electrophiles. This technical guide outlines a historically feasible, multi-step synthesis of Oct-4-yne-1,8-diol, providing detailed experimental protocols for each stage. The proposed pathway involves the protection of a C3 haloalcohol, followed by coupling with disodium acetylide, and subsequent deprotection to yield the target diol.

Quantitative Data

The physical and chemical properties of **Oct-4-yne-1,8-diol** are summarized in the table below. This data is essential for the identification and characterization of the synthesized compound.



Property	Value
Molecular Formula	C8H14O2
Molecular Weight	142.20 g/mol
Appearance	White crystalline solid
Melting Point	49-51 °C
Boiling Point	155-157 °C at 15 mmHg
IUPAC Name	Oct-4-yne-1,8-diol
CAS Number	24595-59-3

Experimental Protocols

The following protocols describe a plausible historical synthesis of **Oct-4-yne-1,8-diol**.

Step 1: Protection of 3-bromo-1-propanol with Dihydropyran

This step protects the hydroxyl group of the starting material to prevent it from interfering with the subsequent Grignard or acetylide reactions.

Methodology:

- To a stirred solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
- To this mixture, add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.



- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 2-(3bromopropoxy)tetrahydro-2H-pyran.

Step 2: Preparation of Disodium Acetylide

This classic method generates the nucleophilic acetylide dianion, which will be used to form the carbon skeleton of the target molecule.

Methodology:

- In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, place a solution of sodium amide (2.2 equivalents) in anhydrous liquid ammonia.
- Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of disodium acetylide will be observed.
- After the addition of acetylene is complete, continue stirring for an additional 30 minutes to ensure complete formation of the dianion.

Step 3: Double Alkylation of Acetylene

This is the key carbon-carbon bond-forming step, where the six-carbon chain of the final product is assembled.

Methodology:

- To the freshly prepared suspension of disodium acetylide in liquid ammonia from Step 2, add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (2 equivalents) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) dropwise.
- Maintain the reaction temperature at -33 °C (the boiling point of liquid ammonia) and stir for 24 hours.



- After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.
- Allow the ammonia to evaporate.
- Add water to the residue and extract with diethyl ether.
- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude protected diol, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne.

Step 4: Deprotection of the Diol

The final step removes the protecting groups to reveal the desired diol.

Methodology:

- Dissolve the crude protected diol from Step 3 in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).
- Heat the mixture at 40-50 °C and stir for 12-16 hours.
- Monitor the deprotection by TLC.
- Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Oct-4-yne-1,8-diol.

Visualizations







The following diagrams illustrate the synthetic pathway and the logical workflow of the historical synthesis of **Oct-4-yne-1,8-diol**.

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